molecular formula C22H21NO5S2 B2775204 Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 919754-91-9

Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2775204
CAS No.: 919754-91-9
M. Wt: 443.53
InChI Key: VBKJBUAMBVNKJV-UHFFFAOYSA-N
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Description

Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions This particular compound is characterized by the presence of a methyl ester group, a benzamido group with an isopropylsulfonyl substituent, and a phenyl group attached to the thiophene ring

Properties

IUPAC Name

methyl 5-phenyl-3-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-14(2)30(26,27)17-11-9-16(10-12-17)21(24)23-18-13-19(15-7-5-4-6-8-15)29-20(18)22(25)28-3/h4-14H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJBUAMBVNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the amide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.

    Medicine: Investigation as a potential therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: Use in the development of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the isopropylsulfonyl group could enhance its binding affinity or specificity for certain targets, while the thiophene and phenyl groups may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

    Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-(2-thienyl)thiophene-2-carboxylate: Similar structure but with a thienyl group instead of a phenyl group.

Uniqueness

The unique combination of the isopropylsulfonyl group and the phenylthiophene core in Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate may confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and potential for diverse functionalization.

Biological Activity

Methyl 3-(4-(isopropylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)0.95Induction of apoptosis
MCF7 (Breast)1.20Cell cycle arrest at G1 phase
A549 (Lung)1.50Inhibition of proliferation

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells and disrupt the cell cycle, particularly in HeLa cells, where it was found to significantly block cell cycle progression at the G1 phase.

The proposed mechanism of action for this compound involves the following pathways:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), preventing cell cycle progression.
  • Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.

Study on HeLa Cells

A study conducted on HeLa cells revealed that treatment with this compound at concentrations ranging from 0.5 to 2 μM resulted in a dose-dependent increase in apoptotic markers, including Annexin V positivity and DNA fragmentation assays. Flow cytometry analysis confirmed that the compound induced significant apoptotic cell death compared to untreated controls.

Study on MCF7 Cells

In another investigation involving MCF7 breast cancer cells, the compound demonstrated an IC50 value of 1.20 μM. The study highlighted its capability to arrest the cell cycle at the G1 phase through upregulation of p21 and downregulation of cyclin D1, indicating a potential pathway for therapeutic intervention in breast cancer.

Q & A

Q. Methodology :

  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., IC50_{50} determination) under standardized conditions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Solubility Issues : Poor aqueous solubility leading to inconsistent dose-response curves (use DMSO controls ≤0.1%) .
  • Substituent Batch Purity : Impurities in sulfonamide intermediates (validate via HPLC-MS) .

Q. Resolution Strategies :

Comparative Studies : Test the same compound batch across multiple assays .

Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation .

Control for Stereochemistry : Ensure synthetic routes yield a single enantiomer (chiral HPLC) .

Advanced: What strategies optimize synthetic yield and purity?

Answer:
Critical parameters include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling improve thiophene ring formation yields (70–85%) .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) for amidation; ethanol for recrystallization .
  • Temperature Control : Maintain 0–5°C during sulfonation to avoid side reactions .
  • Workup Protocols : Neutralize excess chlorosulfonic acid with NaHCO3_3 to prevent ester hydrolysis .

Advanced: How to design derivatives for improved target selectivity?

Answer:
Rational design approaches include:

Bioisosteric Replacement : Substitute the isopropylsulfonyl group with trifluoromethylsulfonyl to enhance metabolic stability .

Scaffold Hopping : Replace the thiophene core with furan or pyrrole rings to alter electronic properties .

Prodrug Modifications : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve bioavailability .

Q. Validation :

  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins) to assess selectivity .
  • ADMET Prediction : Computational tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics .

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